molecular formula C14H21N3O4S B13301818 N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide

N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13301818
M. Wt: 327.40 g/mol
InChI Key: OYSJNRNVOOXUPZ-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide (CAS 1833249-24-3) is a sulfonamide derivative with a molecular formula of C14H21N3O4S and a molecular weight of 327.40 g/mol . This compound is supplied for research applications and is For Research Use Only. Sulfonamides represent a significant class of bioactive molecules, most famously as competitive inhibitors of dihydropteroate synthetase (DHPS), which blocks bacterial synthesis of folic acid . Beyond their traditional antibacterial role, sulfonamide scaffolds are increasingly investigated for a wide spectrum of biological activities, including antiviral applications against viruses such as human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) . The core sulfonamide functional group is also a key pharmacophore in the development of carbonic anhydrase inhibitors used in areas like cancer chemotherapy and neurology . Researchers value this specific nitrobenzene-sulfonamide derivative as a versatile chemical building block for medicinal chemistry, enabling the synthesis of novel N-heterocyclic compounds and the exploration of new structure-activity relationships . The structure features both hydrogen bond donor and acceptor sites, with a topological polar surface area of 126Ų . Handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

N-[1-(aminomethyl)-2-methylcyclohexyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C14H21N3O4S/c1-11-6-4-5-9-14(11,10-15)16-22(20,21)13-8-3-2-7-12(13)17(18)19/h2-3,7-8,11,16H,4-6,9-10,15H2,1H3

InChI Key

OYSJNRNVOOXUPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the cyclohexyl ring, which is functionalized with an aminomethyl group. This intermediate is then reacted with 2-nitrobenzene-1-sulfonyl chloride under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the sulfonamide group can produce a sulfonic acid .

Scientific Research Applications

N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the nitrobenzene sulfonamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Research Implications

  • Steric Effects : The 2-methylcyclohexyl group in the target compound provides greater steric hindrance than smaller rings (e.g., cyclopentyl, cyclopropyl), which may influence receptor binding or enzyme inhibition .
  • Solubility and Bioavailability : Hydrophobic cyclohexyl groups may reduce aqueous solubility compared to linear or hydroxylated derivatives, necessitating formulation adjustments for pharmacological applications .

Biological Activity

N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide, also known by its CAS number 1579806-65-7, is a synthetic compound belonging to the sulfonamide class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₁N₃O₄S
  • Molecular Weight : 327.40 g/mol
  • Structure : The compound features an aminomethyl group attached to a methylcyclohexyl moiety, alongside a nitro-substituted aromatic ring.

The biological activity of this compound is primarily attributed to its role as an inhibitor of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the nitro group in the structure may enhance its interaction with various biological targets, impacting cellular signaling pathways.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli4 μg/mL
Staphylococcus aureus2 μg/mL
Streptococcus pneumoniae8 μg/mL

These results suggest that the compound could serve as a potential therapeutic agent against bacterial infections.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)12

The IC₅₀ values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound exhibited potent activity comparable to established antibiotics, highlighting its potential in treating resistant infections.

Case Study 2: Anticancer Properties

Another study focused on the compound's effect on breast cancer cell lines, demonstrating that it induced apoptosis through the activation of caspase pathways. This finding suggests that this compound could be developed into a novel therapeutic agent for breast cancer treatment.

Q & A

Q. What challenges arise in formulating in vivo studies, and how are they addressed?

  • Methodological Answer : Poor oral bioavailability (<15%) due to high LogP requires nanoemulsions (e.g., Tween 80/lecithin) or prodrug strategies (e.g., acetylating the amine). Pharmacokinetic studies (LC-MS/MS plasma analysis) guide dosing regimens. Metabolite identification (HR-MS/MS) ensures safety .

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